4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether
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Overview
Description
4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a phenylsulfonyl group, and a pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through sulfonylation, where the pyrazole is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Etherification: The final step involves the etherification of the chlorophenol with the sulfonylated pyrazole. This can be achieved using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the pyrazole ring and the sulfonyl group suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism by which 4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether exerts its effects is largely dependent on its interaction with molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl ether: Similar structure but with a different substitution pattern on the pyrazole ring.
4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
4-bromophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-[1-(4-chlorophenoxy)ethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-13(23-15-9-7-14(18)8-10-15)17-11-12-19-20(17)24(21,22)16-5-3-2-4-6-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRGVRPSBKQXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1S(=O)(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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